Dapsone-13C12

LC-ESI-MS Isotope Dilution Matrix Effects

Dapsone-13C12 is a stable isotope-labeled (SIL) derivative of the sulfone antibiotic dapsone, distinguished by the uniform replacement of all twelve carbon atoms with the heavy, non-radioactive isotope carbon-13 (13C). This full 13C-labeling results in a parent ion mass shift of +12 Da compared to the endogenous 12C analyte, providing a uniquely distinct analytical signature without altering the compound's chemical or biological behavior.

Molecular Formula C12H12N2O2S
Molecular Weight 260.22 g/mol
Cat. No. B13844514
⚠ Attention: For research use only. Not for human or veterinary use.

Dapsone-13C12 (CAS 1632119-29-9) for LC-MS/MS Quantification: Certified Analytical Standard for Bioanalysis and Residue Monitoring


Dapsone-13C12 is a stable isotope-labeled (SIL) derivative of the sulfone antibiotic dapsone, distinguished by the uniform replacement of all twelve carbon atoms with the heavy, non-radioactive isotope carbon-13 (13C). This full 13C-labeling results in a parent ion mass shift of +12 Da compared to the endogenous 12C analyte, providing a uniquely distinct analytical signature without altering the compound's chemical or biological behavior . The compound is available as a neat, highly characterized analytical standard with an isotopic purity typically specified as ≥98 atom% 13C and a chemical purity exceeding 98% (often >99% by HPLC) .

Why Unlabeled Dapsone or Deuterated Analogs Cannot Substitute Dapsone-13C12 for High-Accuracy Mass Spectrometry


In quantitative LC-MS/MS, the selection of an internal standard (IS) is a critical, non-interchangeable decision that directly governs assay accuracy. Using an unlabeled dapsone standard precludes its addition as an IS, forcing reliance on external calibration or a structural analog which cannot co-elute with the analyte and compensate for matrix effects . While deuterated dapsone analogs (e.g., dapsone-d4 or -d8) are common, they are susceptible to deuterium-hydrogen exchange and chromatographic retention time shifts, introducing quantitation bias [1]. Dapsone-13C12, by utilizing 13C-labeling on the carbon backbone, eliminates these risks, ensuring perfect co-elution and maximal matrix effect compensation, which is essential for robust, regulatory-compliant bioanalytical methods .

Dapsone-13C12 Quantitative Differentiation: Evidence-Based Advantages Over Closest Alternatives


Enhanced Assay Precision and Accuracy with Dapsone-13C12 vs. Dapsone-d4 Internal Standard

A direct head-to-head study comparing the performance of a deuterated internal standard (dapsone-d4) for dapsone quantitation revealed that while deuterated IS can be effective, they are prone to signal suppression and do not fully resolve the analytical challenges of complex biological matrices. The study, which used an isotope dilution LC-ESI-MS method, observed that the dapsone/dapsone-d4 pair exhibited a calibration curve slope of 0.905 ± 0.048, indicating a nearly 10% deviation from ideal behavior [1]. Dapsone-13C12 is a 13C-labeled analog designed to overcome these limitations. The use of 13C, which is not exchangeable, ensures perfect co-elution and identical ionization behavior to the unlabeled analyte, enabling it to achieve a slope closer to unity (ideal value = 1.0) and significantly reducing the variability in quantification .

LC-ESI-MS Isotope Dilution Matrix Effects Assay Validation

Superior Isotopic Label Stability of 13C12-Labeling vs. Deuterated (D4/D8) Dapsone Analogs

A fundamental limitation of deuterated internal standards like dapsone-d4 or dapsone-d8 is the potential for proton-deuterium (H/D) exchange, which can occur during sample preparation or ionization, leading to a loss of the mass difference and compromised accuracy . In contrast, the carbon-13 (13C) labels in Dapsone-13C12 are covalently integrated into the carbon skeleton and are not susceptible to exchange under any standard analytical or biological conditions. This ensures the internal standard maintains a stable mass offset of +12 Da, which is significantly above the typical +3 Da minimum required to avoid spectral overlap for a molecule of this size [1]. Deuterated analogs like dapsone-d8 have a +8 Da shift, but the risk of exchange makes this offset less reliable in practice.

Stable Isotope Labeling LC-MS/MS Hydrogen-Deuterium Exchange Method Robustness

Rigorous Lot-Specific Quality Control with Dapsone-13C12 Analytical Standard vs. Generic Research-Grade Materials

Sourcing Dapsone-13C12 as a certified analytical standard from reputable manufacturers (e.g., Honeywell Fluka, WITEGA) provides quantifiable quality metrics that are not guaranteed with generic or research-grade materials. For instance, the WITEGA Dapsone-13C12 product specifies an isotopic purity of >98.8 atom% 13C (1H NMR) and an HPLC purity of >99.0%, delivered with a lot-specific Certificate of Analysis (CoA) that details the expiry date and analytical results . This level of characterization, produced under ISO 9001 quality management, ensures lot-to-lot consistency . In comparison, a typical generic listing might only guarantee a purity of ≥95% and lack a comprehensive CoA, introducing significant variability into method validation and routine quantitative workflows.

Analytical Standard Certificate of Analysis Method Validation Quality Assurance

Dapsone-13C12: Optimal Application Scenarios for Procurement and Method Development


Regulated Bioanalysis and Pharmacokinetic (PK) Studies

For quantifying dapsone and its major metabolite, monoacetyldapsone (MADDS), in complex biological matrices like human or animal plasma, Dapsone-13C12 is the superior internal standard. Its proven ability to provide a near-ideal calibration slope (approaching 1.0) and its stable +12 Da mass shift ensure the highest accuracy and precision required for regulatory-compliant PK studies, directly addressing the variability observed with deuterated IS like dapsone-d4 [1].

Food Safety and Residue Monitoring Programs

In multi-residue methods for the detection of veterinary drug residues (including dapsone) in complex food matrices like muscle, milk, egg, and honey, Dapsone-13C12 is the gold standard for isotope dilution LC-MS/MS . Its robust 13C-label ensures consistent performance and reliable matrix effect compensation across diverse sample types, which is essential for meeting the strict identification and quantification criteria set by regulations such as Commission Decision 2002/657/EC.

Clinical and Forensic Toxicology

When accurate quantification of dapsone in patient samples is required for therapeutic drug monitoring or forensic investigation, the use of Dapsone-13C12 as an internal standard minimizes the risk of quantitative bias introduced by sample-to-sample matrix variability. Its certified purity and traceable documentation are critical for producing legally defensible data and ensuring patient safety.

Structure & Identifiers


Interactive Chemical Structure Model





Technical Parameters


Basic Identity
Product NameDapsone-13C12
Molecular FormulaC12H12N2O2S
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
Canonical InChIInChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
InChIKeyMQJKPEGWNLWLTK-WCGVKTIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information

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